Radioprotectin-1

説明

BenchChem offers high-quality Radioprotectin-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Radioprotectin-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

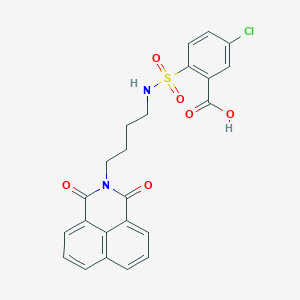

IUPAC Name |

5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUYQCJIFWMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622006-09-0 |

Source

|

| Record name | 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Radioprotectin-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation, a cornerstone of cancer therapy, paradoxically induces damage to healthy tissues, limiting its therapeutic window. The development of effective radioprotectors, agents that selectively shield normal tissues from radiation-induced injury, is a critical goal in oncology. Radioprotectin-1 (RP-1) has emerged as a promising radioprotective and radiomitigative agent.[1] This small molecule is a non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G-protein coupled receptor (GPCR).[1][2] Activation of LPA2 by RP-1 has been shown to counteract the detrimental effects of radiation, particularly in rapidly proliferating tissues such as the intestinal epithelium and hematopoietic system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Radioprotectin-1, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action

Radioprotectin-1 exerts its protective effects through the specific activation of the LPA2 receptor.[1] This interaction initiates a signaling cascade that mitigates radiation-induced cellular damage, primarily by inhibiting apoptosis (programmed cell death) and promoting the survival of critical stem cell populations.[1][2]

Following exposure to ionizing radiation, there is an upregulation of LPA2 receptor expression.[1] RP-1's binding to this upregulated receptor on the surface of cells, such as the Lgr5+ intestinal stem cells, triggers a potent anti-apoptotic response.[1] This protective effect is evidenced by a reduction in markers of DNA damage, such as γ-H2AX foci, and an increase in the clonogenic survival of irradiated cells.[1] In vivo studies in murine models have demonstrated that administration of RP-1 leads to a significant decrease in mortality from both hematopoietic and gastrointestinal acute radiation syndromes.[1][2]

Signaling Pathways

The radioprotective effects of Radioprotectin-1 are initiated by its binding to and activation of the LPA2 receptor, a G-protein coupled receptor. The downstream signaling pathways, while not fully elucidated in the context of RP-1, are believed to involve canonical GPCR signaling that leads to the observed anti-apoptotic and pro-survival outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Radioprotectin-1.

| In Vitro Activity | |

| Parameter | Value |

| Target Receptor | LPA2 |

| EC50 at murine LPA2 | 25 nM[1] |

| EC50 at human LPA2 | 5 pM[2] |

| Specificity | No detectable effect on LPA1/3/4/5 or S1P1 GPCRs[2] |

| In Vivo Efficacy (Murine Models) | |

| Model | Dosage and Administration |

| Hematopoietic Acute Radiation Syndrome (HE-ARS) | 0.1 mg/kg, 0.3 mg/kg, s.c., every 12 hours for 3 days |

| Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 0.1 mg/kg, 0.3 mg/kg, s.c., every 12 hours for 3 days |

Experimental Protocols

Detailed step-by-step protocols for experiments specifically utilizing Radioprotectin-1 are not publicly available. However, the following sections describe the standard methodologies for the key assays used to characterize its radioprotective effects.

Transforming Growth Factor Alpha (TGFα) Shedding Assay

This assay is employed to determine the potency and selectivity of RP-1 at GPCRs.

Principle: GPCR activation can lead to the "shedding" of a membrane-anchored form of TGFα tagged with alkaline phosphatase (AP-TGFα). The amount of AP-TGFα released into the cell culture medium is proportional to the activation of the receptor and can be quantified by measuring the enzymatic activity of alkaline phosphatase.

Generalized Protocol:

-

Cell Culture and Transfection: HEK293 cells are commonly used. Cells are co-transfected with plasmids encoding the LPA receptor subtype of interest and AP-TGFα.

-

Ligand Stimulation: Transfected cells are treated with varying concentrations of Radioprotectin-1.

-

Conditioned Medium Collection: After an incubation period, the cell culture supernatant (conditioned medium) is collected.

-

Alkaline Phosphatase Assay: The enzymatic activity of AP in the conditioned medium is measured using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). The absorbance is read on a microplate reader.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value for RP-1 at the specific LPA receptor subtype.

Apoptosis Assays

To assess the anti-apoptotic effects of Radioprotectin-1, methods such as TUNEL staining or flow cytometry with Annexin V and Propidium Iodide (PI) are used.

Generalized Protocol (TUNEL Assay):

-

Sample Preparation: Intestinal tissue sections from irradiated mice (with and without RP-1 treatment) are prepared on microscope slides.

-

Permeabilization: The tissue sections are treated to permeabilize the cell membranes.

-

TdT-Mediated dUTP Nick End Labeling (TUNEL): The sections are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstaining: The nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Microscopy and Analysis: The sections are visualized using a fluorescence microscope, and the number of TUNEL-positive (apoptotic) cells is quantified.

Clonogenic Survival Assay

This "gold standard" in vitro assay measures the ability of single cells to survive a cytotoxic insult (like radiation) and proliferate to form a colony.

Generalized Protocol:

-

Cell Seeding: A known number of cells (e.g., mouse embryonic fibroblasts) are seeded into culture plates.

-

Treatment: The cells are treated with Radioprotectin-1 before or after being exposed to various doses of ionizing radiation.

-

Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

Fixing and Staining: The colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet for visualization.

-

Colony Counting: The number of colonies on each plate is counted.

-

Calculation of Surviving Fraction: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γ-H2AX Foci Analysis

This immunofluorescence-based assay is a sensitive method to detect DNA double-strand breaks, a critical lesion induced by ionizing radiation.

Generalized Protocol:

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with Radioprotectin-1 and/or radiation.

-

Fixation and Permeabilization: At specific time points after treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX). This is followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining: The nuclei are counterstained with DAPI.

-

Fluorescence Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

Foci Quantification: The number of distinct fluorescent foci (representing individual DNA double-strand breaks) per nucleus is counted using image analysis software.

Experimental Workflow Visualization

Conclusion

Radioprotectin-1 is a selective and potent agonist of the LPA2 receptor that has demonstrated significant radioprotective and radiomitigative properties in preclinical models. Its mechanism of action, centered on the inhibition of apoptosis and the promotion of stem cell survival, makes it a compelling candidate for further development as an adjunct to radiotherapy. The data summarized and the experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this promising new agent. Further investigation into the downstream signaling pathways and optimization of its therapeutic application are warranted.

References

Radioprotectin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation poses a significant threat to rapidly proliferating cells, often leading to apoptosis and tissue damage. The discovery of radioprotective agents is a critical area of research for both clinical applications, such as mitigating the side effects of radiotherapy, and for biodefense. This technical guide provides an in-depth overview of Radioprotectin-1 (RP-1), a novel, potent, and specific nonlipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂). RP-1 has demonstrated significant radioprotective and radiomitigative effects in preclinical studies by selectively activating the LPA₂ signaling pathway, thereby inhibiting apoptosis and promoting cell survival, particularly in radiosensitive tissues like the intestinal epithelium. This document details the discovery of RP-1, provides a representative synthesis protocol for a structurally similar potent LPA₂ agonist, summarizes its biological activity, outlines key experimental methodologies for its evaluation, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Discovery and Characterization of Radioprotectin-1

Radioprotectin-1 (RP-1) was identified through research aimed at developing specific agonists for the LPA₂ receptor, which was hypothesized to mediate the anti-apoptotic and regenerative effects of lysophosphatidic acid (LPA).[1] RP-1 emerged as a novel, nonlipid compound with high potency and specificity for the human LPA₂ receptor.[1]

Receptor Specificity and Potency

RP-1 is a high-potency and specific agonist for the human LPA₂ receptor, with a reported EC₅₀ value of 5 pM.[2] It functions as a full agonist at the human ortholog of LPA₂.[2] Importantly, it shows no detectable agonistic or antagonistic activity on other LPA receptors (LPA₁, LPA₃, LPA₄, LPA₅) or the type 1 sphingosine-1-phosphate GPCR.[2] For the murine LPA₂ subtype, the EC₅₀ was determined to be 25 nM.[2][3]

| Compound | Receptor Target | EC₅₀ (Human) | EC₅₀ (Murine) | Reference |

| Radioprotectin-1 (RP-1) | LPA₂ | 5 pM | 25 nM | [2][3] |

| LPA 18:1 | LPA₂ | 1.40 ± 0.51 nM | 32 nM | [3][4] |

Table 1: Potency of Radioprotectin-1 and a Natural LPA Ligand

In Vitro Radioprotective Effects

In vitro studies have demonstrated that RP-1 effectively reduces apoptosis induced by γ-irradiation and the radiomimetic drug Adriamycin in cells that endogenously express or are transfected with the LPA₂ receptor.[1][3] Treatment with RP-1 has been shown to reduce the levels of γ-H2AX, a marker of DNA double-strand breaks, in irradiated mouse embryonic fibroblasts that were transduced with the human LPA₂ GPCR.[1] Furthermore, RP-1 significantly increased the clonogenic survival of intestinal epithelial cells after γ-irradiation.[5]

| Experimental Model | Treatment | Key Findings | Reference |

| Cells expressing LPA₂ | RP-1 (0-3 μM) + γ-irradiation/Adriamycin | Reduced apoptosis | [1][2] |

| Mouse Embryonic Fibroblasts (MEFs) with human LPA₂ | RP-1 + γ-irradiation | Reduced γ-H2AX levels | [1] |

| Intestinal Epithelial Cells (IEC-6) | RP-1 + γ-irradiation | Increased clonogenic survival | [5] |

Table 2: Summary of In Vitro Efficacy of Radioprotectin-1

In Vivo Radioprotective and Radiomitigative Effects

In animal models, RP-1 has shown significant radioprotective and radiomitigative efficacy. Subcutaneous administration of RP-1 decreased the mortality of C57BL/6 mice in models of both hematopoietic and gastrointestinal acute radiation syndromes (HE-ARS and GI-ARS).[1][2] Studies using Lgr5-EGFP-CreER;Tdtomato transgenic mice revealed that RP-1 enhances the survival and growth of intestinal enteroids by promoting the survival of Lgr5⁺ intestinal stem cells.[1]

| Animal Model | Radiation Model | RP-1 Dosage | Outcome | Reference |

| C57BL/6 mice | HE-ARS and GI-ARS | 0.1 mg/kg, 0.3 mg/kg (s.c., every 12h for 3 days) | Decreased mortality | [1][2] |

| Lgr5-EGFP-CreER;Tdtomato mice | Intestinal enteroid culture | Not specified | Increased survival and growth of enteroids via enhanced Lgr5⁺ stem cell survival | [1] |

Table 3: Summary of In Vivo Efficacy of Radioprotectin-1

Synthesis of a Potent LPA₂ Receptor Agonist

While the exact synthesis of Radioprotectin-1 is not publicly detailed, the synthesis of a structurally related and highly potent and specific LPA₂ agonist, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, has been described. This compound, a sulfamoyl benzoic acid analogue, demonstrates subnanomolar agonist activity specific to the LPA₂ receptor.[4] The following scheme represents a plausible synthetic route for such a compound.

Representative Synthesis Scheme

The synthesis involves the coupling of N-Butylamino-1,8-naphthalimide with a substituted sulfonyl chloride to furnish an ester derivative. Subsequent hydrolysis of the ester yields the final carboxylic acid product.[4]

Mechanism of Action: LPA₂ Signaling Pathway

Radioprotectin-1 exerts its protective effects by specifically binding to and activating the LPA₂ receptor, a G protein-coupled receptor (GPCR). LPA₂ activation initiates a cascade of intracellular signaling events that ultimately promote cell survival and inhibit apoptosis. The LPA₂ receptor can couple to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several key downstream pathways.

References

- 1. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. B cell receptor signatures associated with strong and poor SARS-CoV-2 vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]

Radioprotectin-1: A Selective LPA2 Receptor Agonist for Radioprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Radioprotectin-1 (RP-1) is a novel, potent, and selective non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Its remarkable specificity for the LPA2 subtype over other LPA receptors has positioned it as a significant tool for investigating LPA2-mediated signaling and as a promising therapeutic candidate for mitigating the harmful effects of ionizing radiation. This technical guide provides a comprehensive overview of Radioprotectin-1, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, radiobiology, and drug development.

Introduction to Radioprotectin-1

Radioprotectin-1 is a synthetic, non-lipid small molecule that has demonstrated high-potency agonism at the human and murine LPA2 receptor.[1][2] Developed as a tool to explore the therapeutic potential of selective LPA2 activation, RP-1 has shown significant promise as a radioprotective and radiomitigative agent.[1][3] Its mechanism of action is centered on the selective activation of the LPA2 receptor, a G protein-coupled receptor (GPCR) implicated in cell survival and anti-apoptotic pathways.[1][3]

Chemical Identity:

-

Chemical Name: N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide

-

CAS Number: 1622006-09-0[4]

-

Molecular Formula: C22H23FN4O4S

-

Molecular Weight: 486.92 g/mol

Quantitative Pharmacological Data

Radioprotectin-1 exhibits high potency and selectivity for the LPA2 receptor. The following table summarizes the available quantitative data for RP-1.

| Parameter | Receptor Subtype | Species | Value | Assay Method | Reference |

| EC50 | LPA2 | Human | 5 pM | TGF-α Shedding Assay | [5] |

| EC50 | LPA2 | Murine | 25 nM | TGF-α Shedding Assay | [1][3] |

| Ki | Data not publicly available |

Signaling Pathways

Activation of the LPA2 receptor by Radioprotectin-1 initiates a cascade of intracellular signaling events that are crucial for its radioprotective effects. The LPA2 receptor is known to couple to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.[6] This coupling leads to the activation of several downstream effector pathways that promote cell survival and inhibit apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Radioprotectin-1.

TGF-α Shedding Assay for LPA2 Receptor Activation

This assay is a sensitive method to quantify Gαq and Gα12/13-coupled GPCR activation.[2][4][7][8]

Principle: Activation of the LPA2 receptor leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α). The amount of AP released into the medium is proportional to the extent of receptor activation.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 6-well plates.

-

Co-transfect cells with plasmids encoding the human or murine LPA2 receptor and AP-TGF-α using a suitable transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Assay Performance:

-

Harvest the transfected cells and resuspend them in a serum-free medium.

-

Plate the cells into a 96-well plate.

-

Add varying concentrations of Radioprotectin-1 to the wells.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Transfer the supernatant to a new 96-well plate.

-

Add a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the EC50 value from the dose-response curve.

-

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay is used to detect DNA double-strand breaks (DSBs), a hallmark of ionizing radiation-induced damage. The phosphorylation of histone H2AX (to form γ-H2AX) at the sites of DSBs serves as a sensitive marker.[1]

Protocol:

-

Cell Culture and Treatment:

-

Plate mouse embryonic fibroblasts (MEFs) transduced with the human LPA2 receptor on coverslips in a 24-well plate.

-

Irradiate the cells with a defined dose of γ-radiation (e.g., 5 Gy).

-

Treat the irradiated cells with Radioprotectin-1 (0-3 µM) for a specified time (e.g., 15 minutes).[5]

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against γ-H2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software.

-

In Vivo Radioprotection Studies in Mice

Animal models are essential for evaluating the in vivo efficacy of radioprotective agents.

Protocol:

-

Animal Model:

-

Treatment and Irradiation:

-

Endpoints and Analysis:

-

Survival Studies: Monitor the survival of the mice for 30 days post-irradiation.

-

Intestinal Stem Cell Analysis (for Lgr5 models):

-

Isolate intestinal crypts and culture them to form enteroids.

-

Quantify the number and size of the enteroids to assess the survival and proliferative capacity of Lgr5+ stem cells.[1]

-

-

Histological Analysis: Collect intestinal tissues for histological examination to assess radiation-induced damage and regeneration.

-

Synthesis of Radioprotectin-1

While the chemical structure of Radioprotectin-1 is known, a detailed, publicly available synthesis protocol has not been published in the peer-reviewed literature. The synthesis would likely involve the formation of the thiazole ring, followed by amide bond formation. Researchers interested in obtaining Radioprotectin-1 may need to source it from commercial vendors or develop a synthetic route based on its structure.

Conclusion

Radioprotectin-1 is a highly selective and potent agonist of the LPA2 receptor with significant potential as a radioprotective agent. Its ability to spare critical stem cell populations from radiation-induced damage highlights the therapeutic promise of targeting the LPA2 signaling pathway. This technical guide provides a foundational understanding of Radioprotectin-1 and detailed experimental protocols to facilitate further research into its mechanism of action and clinical translation. Future studies should focus on elucidating the complete binding affinity profile of RP-1 and further dissecting the specific downstream signaling events that mediate its radioprotective effects.

References

- 1. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

The Role of Radioprotectin-1 in Mitigating Radiation-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation is a cornerstone of cancer therapy, yet its efficacy is often limited by damage to healthy tissues, primarily through the induction of apoptosis. Radioprotectin-1 (RP-1), a novel, non-lipid, small molecule agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), has emerged as a promising radioprotective agent. This technical guide provides an in-depth overview of the molecular mechanisms by which RP-1 mitigates radiation-induced apoptosis, detailed experimental protocols for assessing its efficacy, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of RP-1 and other LPA₂ agonists in radioprotection.

Introduction to Radioprotectin-1 and Radiation-Induced Apoptosis

Rapidly proliferating cells, such as those in the gastrointestinal tract and hematopoietic system, are highly susceptible to the damaging effects of ionizing radiation.[1][2] This damage often triggers apoptosis, or programmed cell death, leading to acute radiation syndromes that can limit the therapeutic doses of radiation used in cancer treatment. The development of effective radioprotectors that selectively shield healthy tissues without compromising tumor cell killing is a critical unmet need in oncology.

Radioprotectin-1 (RP-1) is a high-potency, specific agonist of the human LPA₂ receptor, a G-protein coupled receptor (GPCR).[3] It was developed based on the hypothesis that activation of the LPA₂ receptor elicits anti-apoptotic and regenerative signals.[1][2] Studies have shown that RP-1 can effectively reduce apoptosis induced by γ-irradiation and radiomimetic drugs.[1][2][3] A key finding is that γ-irradiation induces the expression of LPAR2 transcripts, which is further enhanced by RP-1, suggesting a targeted mechanism of action in irradiated tissues.[1][2]

Mechanism of Action: The LPA₂ Signaling Pathway

RP-1 exerts its radioprotective effects by binding to and activating the LPA₂ receptor. This initiates a cascade of intracellular signaling events that ultimately converge to inhibit the apoptotic machinery. While the complete signaling network is still under investigation, key pathways have been identified.

Activation of the LPA₂ receptor by RP-1 has been shown to stimulate pro-survival pathways, including the PI3K/Akt and ERK1/2 pathways.[4][5][6] These pathways are well-established regulators of cell survival and proliferation, and their activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of anti-apoptotic proteins. Additionally, there is evidence suggesting a potential role for NF-κB activation downstream of LPA₂, which is a known mediator of anti-apoptotic gene expression.[7]

The culmination of these signaling events is a reduction in DNA damage, as evidenced by decreased levels of γ-H2AX, a marker for DNA double-strand breaks, and an overall increase in cell survival and clonogenic potential following irradiation.[1][2][8]

Quantitative Data on the Efficacy of Radioprotectin-1

The radioprotective effects of RP-1 have been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of Radioprotectin-1

| Cell Line | Treatment | Endpoint | Result | Reference |

| Murine Embryonic Fibroblasts (MEFs) with human LPA₂ | RP-1 + γ-irradiation | γ-H2AX levels | Significant reduction in γ-H2AX positive cells 4h post-irradiation compared to vector control. | [8] |

| IEC-6 intestinal epithelial cells | 10 µM RP-1 + γ-irradiation | Clonogenic Survival | Significantly higher survival fractions compared to vehicle-treated cells. | [8] |

| Cells expressing LPA₂ | 0-3 µM RP-1 (15 min) + γ-irradiation or Adriamycin | Apoptosis | Effective reduction in apoptosis. | [3] |

Table 2: In Vivo Efficacy of Radioprotectin-1

| Animal Model | Treatment | Endpoint | Result | Reference |

| C57BL/6 mice | 0.1 mg/kg or 0.3 mg/kg RP-1 (s.c., every 12h for 3 days) + Total Body Irradiation | Mortality (Hematopoietic and Gastrointestinal Acute Radiation Syndromes) | Decreased mortality. | [3] |

| Lgr5-EGFP-CreER;Tdtomatoflox transgenic mice (intestinal enteroid cultures) | RP-1 + 5 Gy γ-irradiation | Survival of Lgr5+ intestinal stem cells | Enhanced survival and growth of intestinal enteroids. | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the radioprotective effects of RP-1.

Assessment of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Seed cells at a density of 1 x 10⁶ cells in a T25 flask and treat with RP-1 and/or ionizing radiation as per the experimental design. Include appropriate controls (untreated, radiation only, RP-1 only).[9]

-

Cell Harvesting: After the desired incubation period, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[9]

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at approximately 500 x g for 5 minutes.[9]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[9]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, a measure of reproductive integrity after treatment.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension from a stock culture. Count the cells and seed a predetermined number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into 6-well plates or 10 cm dishes. Allow cells to attach for several hours.[11][12]

-

Treatment: Treat the cells with RP-1 and/or varying doses of ionizing radiation.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until colonies of at least 50 cells are visible in the control plates.[11]

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 10% formalin or a methanol/acetic acid mixture. Stain the colonies with a 0.5% crystal violet solution.[11]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

-

Surviving Fraction (SF): PE of treated cells / PE of control cells

-

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay quantifies DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat with RP-1 and/or irradiate as required.

-

Fixation: At the desired time points post-irradiation, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[13]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes.[13]

-

Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[13]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[13][14]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG-FITC) for 1-2 hours at room temperature in the dark.[14]

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[13]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[13]

Conclusion and Future Directions

Radioprotectin-1 represents a significant advancement in the development of targeted radioprotective agents. Its specific agonism of the LPA₂ receptor provides a clear mechanism of action, mitigating radiation-induced apoptosis in highly proliferative healthy tissues. The data strongly support its potential to improve the therapeutic ratio of radiotherapy by reducing debilitating side effects.

Future research should focus on fully elucidating the downstream signaling pathways activated by RP-1 to identify additional therapeutic targets and biomarkers of response. Further preclinical studies are warranted to optimize dosing and administration schedules in combination with various radiotherapy regimens and for different tumor types. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of Radioprotectin-1 into improved outcomes for cancer patients undergoing radiation therapy. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and clinicians to further explore and develop this innovative approach to radioprotection.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The Lysophosphatidic Acid Type 2 Receptor Is Required for Protection Against Radiation-Induced Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells in Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IκB-kinaseβ-dependent NF-κB activation provides radioprotection to the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Clonogenic Assay [bio-protocol.org]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crpr-su.se [crpr-su.se]

Radioprotectin-1 (RP-1): A Novel Agonist for the Protection of Lgr5-Positive Intestinal Stem Cells from Radiation-Induced Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation, a cornerstone of cancer therapy, inflicts significant collateral damage on highly proliferative tissues, with the gastrointestinal tract being particularly susceptible.[1][2][3] This radiation-induced intestinal injury is primarily driven by the apoptosis of Lgr5-positive (Lgr5+) intestinal stem cells (ISCs), which are critical for epithelial renewal and repair.[2] Radioprotectin-1 (RP-1) has emerged as a promising therapeutic agent, demonstrating a potent ability to shield these vital stem cells from the cytotoxic effects of radiation. This technical guide provides a comprehensive overview of the mechanism of action of RP-1, its specific effects on Lgr5+ ISCs, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction to Radioprotectin-1

Radioprotectin-1 is a novel, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR).[4] It was developed based on the hypothesis that activation of the LPA2 receptor elicits anti-apoptotic and regenerative effects.[4] RP-1 has shown significant promise in mitigating the acute radiation syndromes affecting both the hematopoietic and gastrointestinal systems.[4] Its primary mechanism in the intestine involves the specific activation of the LPA2 receptor on Lgr5+ stem cells, leading to their enhanced survival and regenerative capacity following radiation exposure.[4]

Mechanism of Action of RP-1 in the Intestinal Epithelium

The protective effect of Radioprotectin-1 is mediated through its specific interaction with the LPA2 receptor. Here's a breakdown of the proposed signaling pathway:

-

Radiation-Induced Upregulation of LPA2: Exposure to γ-irradiation leads to an increase in the expression of LPA2 receptor transcripts in the intestinal epithelium. This effect is further amplified by the administration of RP-1.[4]

-

RP-1 Binding and LPA2 Activation: RP-1, as a potent LPA2 agonist, binds to and activates the upregulated LPA2 receptors on the surface of Lgr5+ intestinal stem cells.[4]

-

Downstream Signaling Cascade: Activation of the LPA2 receptor is hypothesized to initiate downstream signaling pathways that promote cell survival and inhibit apoptosis. While the precise downstream effectors are still under investigation, the observed effects include a reduction in the levels of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in radiation-induced apoptosis.[4] This signaling is crucial for the maintenance of the intestinal stem cell pool, which is essential for epithelial regeneration.[2][5]

Figure 1: Proposed signaling pathway of Radioprotectin-1 in Lgr5+ intestinal stem cells.

Effects of RP-1 on Lgr5-Positive Intestinal Stem Cells

RP-1 exerts a direct and potent protective effect on Lgr5+ ISCs, which are known to be highly sensitive to radiation.[2][4] The key observed effects are:

-

Enhanced Survival of Lgr5+ ISCs: Studies using Lgr5-EGFP-CreER;Tdtomato transgenic mice have demonstrated that RP-1 treatment significantly increases the survival of Lgr5+ intestinal stem cells following irradiation.[4]

-

Increased Intestinal Enteroid Growth: Consequently, the enhanced survival of Lgr5+ ISCs translates to improved growth and budding of intestinal enteroids derived from irradiated mice treated with RP-1.[4]

-

Reduction of DNA Damage: RP-1 treatment has been shown to reduce the levels of γ-H2AX in irradiated cells expressing the LPA2 receptor, indicating a role in mitigating DNA double-strand breaks.[4]

-

Inhibition of Apoptosis: The activation of the LPA2 receptor by RP-1 effectively reduces apoptosis induced by γ-irradiation and radiomimetic drugs in cells endogenously expressing or transfected with LPA2.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Radioprotectin-1.

Table 1: In Vitro Efficacy of Radioprotectin-1

| Parameter | Value | Cell/Assay System | Reference |

| EC50 | 25 nM | Murine LPA GPCR subtypes (TGFα shedding assay) | [4] |

| LPA 18:1 EC50 | 32 nM | Murine LPA GPCR subtypes (TGFα shedding assay) | [4] |

Table 2: In Vivo Effects of Radioprotectin-1 on Intestinal Stem Cells and Crypts

| Parameter | Condition | Result | Animal Model | Reference |

| Lgr5+ ISC Survival | Irradiation + RP-1 | Increased survival | Lgr5-EGFP-CreER;Tdtomato transgenic mice | [4] |

| Intestinal Enteroid Growth | Irradiation + RP-1 | Enhanced growth and budding | Lgr5-EGFP-CreER;Tdtomato transgenic mice | [4] |

| Mouse Mortality | Irradiation + RP-1 | Decreased mortality (hematopoietic and GI syndromes) | C57BL/6 mice | [4] |

| LPA2 Transcript Expression | γ-Irradiation | Induced | Murine enteroids | [4] |

| LPA2 Transcript Expression | γ-Irradiation + RP-1 | Further enhanced | Murine enteroids | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of Radioprotectin-1.

In Vivo Radiation-Induced Intestinal Injury Model

-

Animal Model: C57BL/6 mice or Lgr5-EGFP-ires-CreERT2 transgenic mice are commonly used.[4][6]

-

Irradiation: Mice are subjected to total body irradiation (TBI) with a single dose of γ-radiation (e.g., 8-12 Gy) using a cesium-137 irradiator.[7][8]

-

RP-1 Administration: Radioprotectin-1 is administered to the treatment group, typically via intraperitoneal injection, at a specified time point before or after irradiation.

-

Endpoint Analysis: At various time points post-irradiation (e.g., 3.5, 5, and 7 days), mice are euthanized, and the small intestine is harvested for analysis.[9]

Intestinal Organoid Culture and Analysis

-

Crypt Isolation: The small intestine is harvested, flushed, and cut into small pieces. The tissue fragments are incubated in a chelating agent solution (e.g., 2 mM EDTA in PBS) to release the crypts.[10][11]

-

Organoid Seeding: Isolated crypts are mixed with Matrigel and plated in a 48-well plate.[10] After polymerization, complete IntestiCult™ Organoid Growth Medium is added.[11]

-

RP-1 Treatment and Irradiation: Organoids are treated with RP-1 at various concentrations before or after being irradiated with a single dose of γ-radiation.

-

Analysis of Organoid Growth: The number and size of budding organoids are quantified over several days using brightfield microscopy.[12][13]

Immunofluorescence Staining for Lgr5+ ISCs and DNA Damage

-

Tissue Preparation: Harvested intestinal tissue is fixed in 4% paraformaldehyde, cryoprotected in sucrose, and embedded in OCT compound for cryosectioning.

-

Staining:

-

For Lgr5+ ISCs in Lgr5-EGFP mice, the native EGFP signal can be visualized.

-

For DNA damage, sections are stained with an antibody against phosphorylated histone H2AX (γ-H2AX).

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Sections are imaged using a confocal microscope. The number of Lgr5-EGFP positive cells or γ-H2AX foci per crypt is quantified.

Figure 2: Experimental workflow for assessing the radioprotective effects of RP-1.

Logical Relationships and Therapeutic Implications

The protective effect of Radioprotectin-1 on Lgr5+ intestinal stem cells has significant therapeutic implications for mitigating radiation-induced gastrointestinal syndrome. The logical flow of this protective mechanism is as follows:

-

Radiation Damage: Ionizing radiation induces DNA damage and apoptosis in rapidly dividing cells, particularly Lgr5+ ISCs.

-

RP-1 Intervention: Administration of RP-1 leads to the activation of the LPA2 receptor on these stem cells.

-

Stem Cell Survival: This activation promotes the survival of Lgr5+ ISCs, preserving the regenerative capacity of the intestinal epithelium.

-

Tissue Regeneration: The surviving Lgr5+ ISCs can then proliferate and differentiate to regenerate the damaged intestinal lining, leading to improved overall survival.

Figure 3: Logical relationship between RP-1, Lgr5+ ISCs, and intestinal regeneration.

Conclusion

Radioprotectin-1 represents a targeted and effective strategy for protecting the intestinal epithelium from radiation-induced damage. By specifically activating the LPA2 receptor on Lgr5+ intestinal stem cells, RP-1 enhances their survival and preserves the regenerative capacity of the gut. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of RP-1 and other LPA2 agonists in the context of radiotherapy and other intestinal injuries. Further investigation into the downstream signaling pathways and optimization of dosing and timing will be crucial for the clinical translation of this promising radioprotective agent.

References

- 1. Frontiers | Radiation-induced intestinal injury: from molecular mechanisms to clinical translation [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Modulation of radiation-induced intestinal injury by radioprotective agents: a cellular and molecular perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt Signalling in Intestinal Stem Cells: Lessons from Mice and Flies [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Radiation-Induced Intestinal Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. The role of WNT signalling upon injury in intestinal stem cells - the Node [thenode.biologists.com]

- 9. Distinct Levels of Radioresistance in Lgr5+ Colonic Epithelial Stem Cells versus Lgr5+ Small Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Culture, and Maintenance of Mouse Intestinal Stem Cells [bio-protocol.org]

- 11. stemcell.com [stemcell.com]

- 12. mdpi.com [mdpi.com]

- 13. pure.skku.edu [pure.skku.edu]

Initial In-Vitro Efficacy and Mechanism of Action of Radioprotectin-1 (RP-1)

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation (IR) exposure, a cornerstone of cancer radiotherapy, invariably causes damage to healthy tissues by inducing DNA lesions and generating reactive oxygen species (ROS).[1][2] The development of effective radioprotective agents is critical to mitigate these off-target effects. This document details the initial in-vitro characterization of Radioprotectin-1 (RP-1), a novel small molecule designed to protect cells from IR-induced damage. Through a series of assays, we demonstrate that RP-1 significantly enhances cell survival, reduces DNA double-strand breaks, and scavenges intracellular ROS. Mechanistically, our findings indicate that RP-1 exerts its protective effects through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key regulator of the cellular antioxidant defense system.[3]

Introduction

The therapeutic application of ionizing radiation is limited by its toxicity to normal tissues. The primary mechanisms of radiation-induced cellular damage involve direct DNA damage and the radiolysis of water, which produces highly reactive free radicals.[4] These radicals, in turn, cause oxidative stress, leading to further damage to DNA, proteins, and lipids.[2][5] An ideal radioprotective agent should effectively neutralize these effects in healthy cells without compromising the efficacy of radiotherapy on tumor cells.

Radioprotective compounds can act via several mechanisms, including the suppression of free radical formation, enhancement of DNA repair processes, and induction of endogenous antioxidant production.[1][4] The Nrf2 signaling pathway is a critical endogenous defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like Heme Oxygenase-1 (HO-1).[6][7]

This whitepaper presents the foundational in-vitro data for Radioprotectin-1 (RP-1). We hypothesized that RP-1 mitigates radiation damage by activating the Nrf2 pathway. The following sections detail the experimental protocols, quantitative results, and mechanistic pathways elucidated in our initial studies using a human non-lymphocyte cell line.[1]

Quantitative Data Summary

The efficacy of RP-1 was evaluated across several key parameters: clonogenic survival, DNA damage, intracellular ROS levels, and activation of the Nrf2 pathway. All experiments were conducted using a human epithelial cell line.

Table 1: Effect of RP-1 on Post-Irradiation Clonogenic Survival

| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction | Dose Enhancement Factor (DEF) |

| Vehicle Control | 0 | 85.2 ± 4.1 | 1.00 | - |

| Vehicle Control | 2 | 84.9 ± 3.8 | 0.55 ± 0.04 | 1.0 |

| Vehicle Control | 4 | 85.5 ± 4.5 | 0.21 ± 0.03 | 1.0 |

| Vehicle Control | 6 | 84.7 ± 3.9 | 0.05 ± 0.01 | 1.0 |

| RP-1 (10 µM) | 0 | 86.1 ± 4.3 | 0.99 ± 0.02 | - |

| RP-1 (10 µM) | 2 | 85.8 ± 4.0 | 0.83 ± 0.05 | 1.51 |

| RP-1 (10 µM) | 4 | 86.3 ± 4.2 | 0.45 ± 0.04 | 2.14 |

| RP-1 (10 µM) | 6 | 85.9 ± 4.1 | 0.18 ± 0.02 | 3.60 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantification of γ-H2AX Foci as a Marker for DNA Double-Strand Breaks (DSBs)

| Treatment Group | Time Post-IR (4 Gy) | Average γ-H2AX Foci per Nucleus |

| Unirradiated Control | - | 1.2 ± 0.4 |

| Vehicle + IR | 1 hour | 28.5 ± 3.1 |

| RP-1 (10 µM) + IR | 1 hour | 14.7 ± 2.5 |

| Vehicle + IR | 24 hours | 9.8 ± 1.9 |

| RP-1 (10 µM) + IR | 24 hours | 3.1 ± 1.1 |

Data are presented as mean ± SD. Foci were counted in at least 100 cells per condition.

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

| Treatment Group | DCF Fluorescence (Arbitrary Units) | % ROS Reduction vs. IR Control |

| Unirradiated Control | 105 ± 15 | - |

| Vehicle + IR (4 Gy) | 854 ± 52 | 0% |

| RP-1 (10 µM) + IR (4 Gy) | 212 ± 31 | 75.2% |

ROS levels were measured 30 minutes post-irradiation using a DCF-DA probe.[8] Data are presented as mean ± SD.

Table 4: Western Blot Densitometry for Nrf2 Pathway Proteins

| Treatment Group | Nuclear Nrf2 (Relative Density) | Cytoplasmic Keap1 (Relative Density) | Total HO-1 (Relative Density) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| RP-1 (10 µM, 4h) | 4.8 ± 0.5 | 0.95 ± 0.1 | 3.9 ± 0.4 |

| Vehicle + IR (4 Gy, 4h) | 1.9 ± 0.2 | 0.98 ± 0.1 | 1.7 ± 0.2 |

| RP-1 + IR (4 Gy, 4h) | 6.2 ± 0.6 | 0.91 ± 0.1 | 5.8 ± 0.5 |

Protein levels were normalized to β-actin or Lamin B (for nuclear fractions) and expressed relative to the vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate into a colony, assessing the effect of cytotoxic agents on cell reproductive viability.[9][10]

-

Cell Plating: An adherent human epithelial cell line was cultured to ~80% confluency. Cells were trypsinized to create a single-cell suspension and counted.[10]

-

Treatment and Irradiation: Cells were pre-treated with 10 µM RP-1 or vehicle (0.1% DMSO) for 4 hours. Following pre-treatment, cells were irradiated with doses of 0, 2, 4, or 6 Gy using an X-ray irradiator.

-

Seeding: Immediately after irradiation, cells were plated in triplicate into 6-well plates. The number of cells seeded was adjusted based on the radiation dose to yield approximately 50-150 colonies per well (e.g., 200 cells for 0 Gy, 8000 cells for 6 Gy).[11]

-

Incubation: Plates were incubated for 10-14 days at 37°C in a 5% CO₂ incubator to allow for colony formation.[11]

-

Fixing and Staining: The medium was aspirated, and colonies were washed with PBS. Colonies were fixed with a methanol:acetic acid (3:1) solution for 10 minutes and then stained with 0.5% crystal violet for 30 minutes.

-

Colony Counting: Plates were rinsed with water and air-dried. Colonies containing 50 or more cells were counted manually.

-

Calculations:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the unirradiated control group.

-

Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded) / PE.

-

γ-H2AX Immunofluorescence Staining

This assay is a sensitive method to detect DNA double-strand breaks (DSBs), where histone H2AX is phosphorylated (to form γ-H2AX) at the site of damage.[12][13]

-

Cell Culture: Cells were grown on glass coverslips in 12-well plates.

-

Treatment: Cells were pre-treated with 10 µM RP-1 or vehicle for 4 hours, then irradiated at 4 Gy.

-

Post-IR Incubation: Cells were returned to the incubator for 1 hour or 24 hours to assess initial damage and subsequent repair.[14]

-

Fixation and Permeabilization: Cells were washed with PBS, fixed with 4% paraformaldehyde for 20 minutes, and then permeabilized with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.[12]

-

Blocking: Non-specific binding was blocked by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Antibody Incubation: Cells were incubated with a primary antibody against γ-H2AX (1:500 dilution in 1% BSA) overnight at 4°C.[12] The next day, after washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips were mounted onto glass slides using a mounting medium containing DAPI to stain the nuclei. Images were captured using a fluorescence microscope.

-

Quantification: The number of distinct γ-H2AX foci per nucleus was counted for at least 100 cells per condition using image analysis software (e.g., ImageJ/Fiji).[12]

Intracellular ROS Detection Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[8]

-

Cell Seeding: Cells were seeded in a 96-well black, clear-bottom plate and allowed to adhere overnight.[15]

-

Treatment: Cells were pre-treated with 10 µM RP-1 or vehicle for 4 hours.

-

Probe Loading: The medium was removed, and cells were washed with PBS. Cells were then incubated with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]

-

Irradiation: After washing away the excess probe, cells were irradiated at 4 Gy.

-

Fluorescence Measurement: Fluorescence was measured immediately (or at specified time points) using a microplate reader with excitation at 485 nm and emission at 535 nm.[16] A positive control group treated with an ROS inducer (e.g., H₂O₂) was included.[16]

Western Blot Analysis

This technique was used to quantify changes in the protein levels of key components of the Nrf2 signaling pathway.

-

Protein Extraction: Cells were treated as required (e.g., RP-1 for 4 hours, with or without IR). For nuclear and cytoplasmic fractions, a nuclear extraction kit was used according to the manufacturer's protocol.[17] For total protein, cells were lysed in RIPA buffer. Protein concentration was determined using a BCA assay.[18]

-

SDS-PAGE and Transfer: 30-40 µg of protein per lane was separated on an 8-12% SDS-polyacrylamide gel and then transferred to a PVDF membrane.[18]

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour. It was then incubated overnight at 4°C with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), HO-1 (1:1000), Lamin B (1:1000, nuclear loading control), or β-actin (1:5000, cytoplasmic/total loading control).[18][19]

-

Secondary Antibody and Detection: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: Band intensities were quantified using ImageJ software and normalized to the corresponding loading control.

Mechanistic Insights & Visualizations

Our data strongly suggest that Radioprotectin-1 exerts its radioprotective effects by activating the Nrf2 antioxidant pathway. Pre-treatment with RP-1 leads to a significant increase in the nuclear translocation of Nrf2, which is further enhanced in the presence of radiation-induced oxidative stress. This activation culminates in the upregulation of the downstream antioxidant protein HO-1. The resulting increase in antioxidant capacity leads to a reduction in intracellular ROS, less DNA damage, and ultimately, enhanced cell survival.

Proposed Signaling Pathway of Radioprotectin-1

Caption: Proposed mechanism of RP-1 via activation of the Nrf2/ARE pathway.

In-Vitro Experimental Workflow

Caption: Workflow for the in-vitro evaluation of Radioprotectin-1.

Conclusion and Future Directions

The initial in-vitro studies of Radioprotectin-1 provide compelling evidence of its potential as a clinical radioprotective agent. RP-1 demonstrates significant efficacy in protecting human epithelial cells from ionizing radiation by enhancing clonogenic survival, mitigating DNA damage, and reducing oxidative stress. The underlying mechanism is attributed to the robust activation of the Nrf2/ARE antioxidant pathway.

Future studies will focus on:

-

Evaluating the efficacy of RP-1 in various normal and tumor cell lines to determine its therapeutic index.

-

Investigating the optimal timing and dosage for maximum radioprotection.

-

Advancing to in-vivo models to assess tissue-specific protection, pharmacokinetics, and overall safety profile.

These foundational findings establish RP-1 as a promising candidate for further development to improve the safety and therapeutic outcomes of radiation-based cancer treatments.

References

- 1. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjter.com [cjter.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. researchgate.net [researchgate.net]

- 13. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 14. youtube.com [youtube.com]

- 15. abcam.cn [abcam.cn]

- 16. 2.4. Reactive Oxygen Species (ROS) Assay [bio-protocol.org]

- 17. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

Understanding the Radioprotective Properties of LPA2 Receptor Agonists: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exposure to high levels of ionizing radiation, whether through therapeutic modalities, accidental exposure, or radiological events, poses a significant threat to human health. The resulting acute radiation syndrome (ARS) is characterized by severe damage to radiosensitive tissues, particularly the hematopoietic and gastrointestinal (GI) systems. Consequently, there is a critical need for effective radioprotective and radiomitigative agents. Lysophosphatidic acid (LPA) receptor agonists, specifically those targeting the LPA2 subtype, have emerged as a promising class of therapeutics. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and signaling pathways associated with the radioprotective effects of LPA2 receptor agonists.

Quantitative Data on the Efficacy of LPA2 Receptor Agonists

The radioprotective and radiomitigative potential of several LPA2 receptor agonists has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of LPA2 Receptor Agonists

| Agonist | Cell Line | Assay | Radiation Dose | Treatment Details | Key Results | Reference |

| DBIBB | LPA2-reconstituted Mouse Embryonic Fibroblasts (MEFs) | Caspase 3/7 Activity | 15 Gy | 1-10 µM, 1 hr post-irradiation | Dose-dependent inhibition of caspase activation | [1] |

| DBIBB | LPA2-reconstituted MEFs | DNA Fragmentation | 15 Gy | 1-3 µM, 1 hr post-irradiation | Dose-dependent reduction in DNA fragmentation | [1] |

| DBIBB | LPA2-reconstituted MEFs | γ-H2AX Foci Resolution | 15 Gy | 10 µM, 15 min pre-irradiation | Accelerated resolution of γ-H2AX foci | [2][3] |

| DBIBB | Rat Intestinal Epithelial Cells (IEC-6) | Clonogenic Survival | 2-6 Gy | Applied 1 hr post-irradiation | Significant increase in clonogenic survival | [3] |

| Radioprotectin-1 (RP-1) | MEFs with human LPA2 | Clonogenic Survival | Not Specified | Not Specified | Significantly increased clonogenic survival | [4] |

| Radioprotectin-1 (RP-1) | MEFs with human LPA2 | γ-H2AX Levels | Not Specified | Not Specified | Reduced γ-H2AX levels | [4] |

Table 2: In Vivo Efficacy of LPA2 Receptor Agonists

| Agonist | Animal Model | Radiation Model | Dosing Regimen | Primary Endpoint | Key Results | Reference |

| DBIBB | C57BL/6 Mice | 8.5 Gy Total Body Irradiation (TBI) | 10 mg/kg/day, s.c. for 3 days, starting 24 hrs post-irradiation | 30-Day Survival | Significant increase in 30-day survival | [5] |

| DBIBB | C57BL/6 Mice | 15.69 Gy Partial Body Irradiation (PBI-BM5) | 1, 3, 10 mg/kg, 26, 48, 72 hrs post-irradiation | Intestinal Crypt Survival | Dose-dependent increase in surviving crypts | [1][6] |

| Radioprotectin-1 (RP-1) | C57BL/6 Mice | Hematopoietic and Gastrointestinal ARS models | 0.1, 0.3 mg/kg, s.c., q12h for 3 days | Mortality | Decreased mortality | [4] |

Signaling Pathways and Experimental Workflows

The radioprotective effects of LPA2 receptor agonists are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflows of key experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Radioprotectin-1: A Deep Dive into its Potential for Mitigating Gastrointestinal Acute Radiation Syndrome

For Immediate Release

MEMPHIS, TN – Researchers and drug development professionals now have access to a comprehensive technical guide on the promising radioprotective agent, Radioprotectin-1 (RP-1), and its potential in treating Gastrointestinal Acute Radiation Syndrome (GI-ARS). This in-depth whitepaper details the core mechanisms, experimental validation, and future prospects of RP-1 as a critical countermeasure for radiation-induced intestinal injury.

GI-ARS is a severe and often lethal condition resulting from high-dose radiation exposure to the abdomen, characterized by the destruction of the intestinal lining, leading to dehydration, infection, and organ failure. Radioprotectin-1, a potent and selective agonist of the lysophosphatidic acid receptor 2 (LPA2), has emerged as a significant candidate for mitigating this damage.

This technical guide provides a thorough examination of the preclinical evidence supporting RP-1's efficacy. It is structured to provide researchers, scientists, and drug development professionals with the detailed information necessary to advance the study and potential clinical application of this novel compound.

Core Mechanism of Action: LPA2 Receptor Agonism

Radioprotectin-1 exerts its protective effects primarily through the activation of the LPA2 receptor, a G-protein coupled receptor highly expressed in the intestinal epithelium.[1] This activation triggers downstream signaling cascades that are crucial for cell survival and tissue repair. Key mechanistic insights include:

-

Protection of Intestinal Stem Cells: RP-1 has been shown to spare Lgr5-positive intestinal stem cells from radiation-induced apoptosis.[2] These stem cells are vital for the continuous renewal of the intestinal lining, and their preservation is critical for recovery from radiation injury.

-

Enhancement of Intestinal Barrier Function: The integrity of the intestinal barrier is severely compromised following radiation exposure. RP-1 helps to maintain this barrier, reducing the translocation of harmful bacteria and toxins from the gut into the bloodstream.

-

Anti-Apoptotic Signaling: Activation of the LPA2 receptor by RP-1 initiates pro-survival signaling pathways, including the PI3K-AKT and MEK-ERK1/2 pathways, which inhibit programmed cell death in intestinal epithelial cells.[3]

Preclinical Efficacy: A Summary of Quantitative Data

Numerous preclinical studies in murine models have demonstrated the significant radioprotective and radiomitigative potential of RP-1 in the context of GI-ARS. The following tables summarize the key quantitative findings from this research.

| Animal Model | Radiation Dose (Gy) | RP-1 Administration | Control Survival Rate (%) | RP-1 Treated Survival Rate (%) | Reference |

| C57BL/6 Mice (TBI) | 8.2 | Pre- and Post-irradiation | 28 | 79 | [4] |

| C57BL/6 Mice (TBI) | 9.2 | Post-irradiation | 5-15 | Not specified (descriptive) | [4] |

| C57BL/6 Mice (TBI) | Not Specified | Post-irradiation | Not specified (descriptive) | Decreased mortality | [2] |

Table 1: Survival Studies in Murine Models of GI-ARS

| Animal Model | Radiation Dose (Gy) | Endpoint | Control Group | RP-1 Treated Group | Reference |

| Murine Enteroids | Not Specified | Increased survival and growth of enteroids | Baseline | Enhanced survival of Lgr5+ intestinal stem cells | [2] |

| C57BL/6 Mice (TBI) | 13 | Surviving Crypts per Circumference | ~23 | ~58 | [5] |

Table 2: Intestinal Stem and Crypt Cell Survival

| Parameter | Experimental Model | Control Group | RP-1 Treated Group | Reference |

| Intestinal Permeability (FITC-Dextran) | In vitro / In vivo models | Increased permeability post-irradiation | Attenuated increase in permeability | [6] |

| Plasma LPS Levels | In vivo mouse models | Elevated post-irradiation | Reduced elevation | Not specified (descriptive) |

Table 3: Intestinal Barrier Function

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal crypt clonogens: a new interpretation of radiation survival curve shape and clonogenic cell number - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Assessment of Intestinal Injury Using a Novel In Vivo, Near-Infrared Imaging Technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radioprotectin-1 in Murine Models of Radiation Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of two distinct compounds referred to as Radioprotectin-1 (RP-1) in mouse and rat models of radiation-induced injury. The first is a peptide-based antioxidant, and the second is a synthetic small molecule agonist of the LPA2 receptor.

Part 1: TAT-Radioprotectin-1 (TAT-RP-1) Peptide for Radiation-Induced Skin Injury

Introduction: A small peptide, designated RP-1, isolated from the skin secretions of the frog Rana pleurade, exhibits potent antioxidant activity. To facilitate its use in biological systems, it has been fused to a protein transduction domain from the HIV-TAT protein (TAT-RP1), which allows it to penetrate the skin. This TAT-RP1 has been shown to ameliorate radiation-induced skin injury by scavenging reactive oxygen species (ROS).[1][2]

Mechanism of Action

Radiation exposure generates high levels of reactive oxygen species (ROS) in tissues, leading to oxidative stress and cellular damage. TAT-RP-1 acts as a direct antioxidant, scavenging these harmful ROS to protect cells and tissues from radiation-induced damage.[1][2]

References

Application Notes and Protocols: In-Vitro Assays to Assess Radioprotectin-1 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radioprotectin-1 (RP-1) is a potent and specific nonlipid agonist of the human lysophosphatidic acid receptor 2 (LPA2), with an EC50 value of 5 pM.[1] It has demonstrated significant radioprotective effects by reducing apoptosis and enhancing clonogenic survival in cells expressing the LPA2 receptor following exposure to ionizing radiation.[1][2] The mechanism of action of RP-1 is attributed to its specific activation of the LPA2 G-protein coupled receptor (GPCR), particularly in Lgr5+ stem cells, which are crucial for tissue regeneration.[1] This document provides detailed protocols for a panel of in-vitro assays to evaluate the efficacy of Radioprotectin-1. These assays are designed to quantify the compound's ability to mitigate radiation-induced cellular damage.

Key In-Vitro Efficacy Assays

A comprehensive in-vitro assessment of Radioprotectin-1's efficacy involves evaluating its impact on cell survival, apoptosis, DNA damage, and oxidative stress following irradiation. The following assays are considered standard for this purpose.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents like ionizing radiation.[3][4][5] This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[3][4]

Experimental Protocol

Principle: Cells are treated with Radioprotectin-1, irradiated, and then plated at low densities. After a period of incubation, the number of colonies formed is counted to determine the surviving fraction of cells compared to an untreated control.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics.[6]

-

Trypsin-EDTA.[6]

-

6-well plates or 100 mm dishes.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 10% formalin or 4% paraformaldehyde).[6]

-

Staining solution (0.5% w/v crystal violet in methanol).[4]

-

Ionizing radiation source (e.g., X-ray irradiator).

Procedure:

-

Cell Culture: Maintain the cell line of interest (e.g., a cell line endogenously expressing or transfected with LPA2) in complete growth medium.[2]

-

Treatment: Pre-treat cells with varying concentrations of Radioprotectin-1 for a specified duration (e.g., 15 minutes) before irradiation.[1] Include vehicle-treated controls.

-

Irradiation: Irradiate the cells with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Cell Plating: Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated will depend on the radiation dose and the expected survival fraction, aiming for 50-100 colonies per plate.[6]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 9-14 days, or until colonies are visible.[6]

-

Fixing and Staining:

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis:

-

Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) x 100% for the non-irradiated control group.

-

Surviving Fraction (SF): SF = (Number of colonies formed after irradiation) / (Number of cells seeded x PE).

-

Dose Enhancement Factor (DEF): The DEF can be calculated from the survival curves to quantify the protective effect of Radioprotectin-1.

Apoptosis Assays (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a common outcome of radiation-induced cell damage. Annexin V staining can identify early-stage apoptotic cells by detecting the translocation of phosphatidylserine to the outer cell membrane, while propidium iodide (PI) identifies late-stage apoptotic or necrotic cells with compromised membranes.

Experimental Protocol

Principle: Cells are treated with Radioprotectin-1 and irradiated. After a post-irradiation incubation period, cells are stained with fluorescently labeled Annexin V and PI and analyzed by flow cytometry to quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to attach. Treat with Radioprotectin-1 followed by irradiation as described in the clonogenic assay protocol.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours) post-irradiation.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

Data Analysis:

-

Quantify the percentage of cells in each quadrant of the flow cytometry plot:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Compare the percentage of apoptotic cells in the Radioprotectin-1 treated groups to the irradiated-only controls.

DNA Damage Assays (γH2AX Foci Assay)